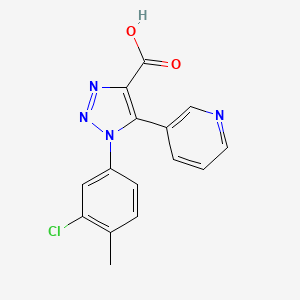
1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11ClN4O2 and its molecular weight is 314.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326859-69-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.73 g/mol. The triazole ring is known for its diverse biological activities, making derivatives of this structure significant in medicinal chemistry.
Anticancer Activity
Research indicates that triazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the efficacy of related triazole compounds, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
Table 1: Cytotoxicity of Related Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(3-Chloro-4-methylphenyl)-... | HCT-116 | 6.2 |
| 1-(3-Chloro-4-methylphenyl)-... | T47D | 27.3 |
| Other Triazole Derivative A | MCF7 | 43.4 |
| Other Triazole Derivative B | MCF7 | 43.4 |
These findings suggest that the triazole scaffold can be optimized for enhanced anticancer activity through structural modifications.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens. In a recent study, it was found to be effective against both gram-positive and gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Candida albicans | Active |
These results highlight the potential utility of this compound in developing new antimicrobial agents.
Anti-inflammatory Activity
Triazole derivatives have also shown promise in anti-inflammatory models. Compounds similar to the one studied have been reported to exhibit significant anti-inflammatory effects in vitro and in vivo .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives for biological activity:
- Synthesis and Evaluation : A series of triazole derivatives were synthesized and tested for their anticancer properties against various cell lines, demonstrating promising results that warrant further investigation .
- Antimicrobial Screening : In vitro evaluations revealed that certain triazole compounds exhibited potent antimicrobial activity against clinical isolates of pathogenic bacteria and fungi .
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-4-5-11(7-12(9)16)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORYUIFVQKAOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















